2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate
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Overview
Description
2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate typically involves the reaction of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylene-1,2,3,4-tetrahydronaphthalene
- Naphthalene, 1,2,3,4-tetrahydro-2-methyl-
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring with an acetate ester makes it particularly interesting for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H20O2 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
[(E)-2-methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-enyl] acetate |
InChI |
InChI=1S/C16H20O2/c1-12(11-18-13(2)17)9-14-7-8-15-5-3-4-6-16(15)10-14/h3-6,11,14H,7-10H2,1-2H3/b12-11+ |
InChI Key |
QNCWGMDWWDAKAP-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C\OC(=O)C)/CC1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CC(=COC(=O)C)CC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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